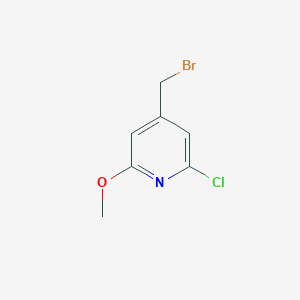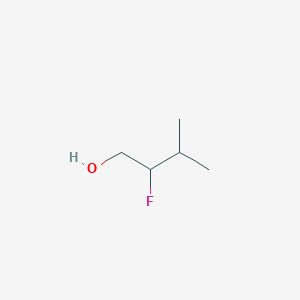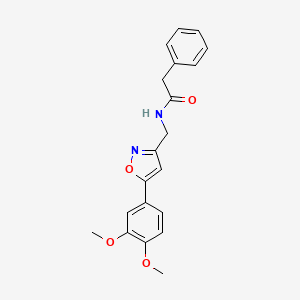![molecular formula C28H27N3 B2722198 1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-38-3](/img/structure/B2722198.png)
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazoloquinoline derivative. Pyrazoloquinolines are a type of organic compound that contain a pyrazole ring fused to a quinoline ring. The presence of the tert-butylphenyl and methylphenyl groups suggest that this compound could have unique properties compared to other pyrazoloquinolines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazoloquinoline ring system, with the tert-butylphenyl and methylphenyl groups attached at the 1 and 3 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenyl groups could impact its solubility, while the pyrazoloquinoline core could influence its reactivity .科学的研究の応用
Synthetic Methodologies and Chemical Reactions
Pyrazolo[4,3-c]quinoline derivatives have been synthesized through various methodologies, highlighting their versatility in chemical synthesis. For instance, one-pot condensation reactions have been employed to create pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, showcasing the compound's potential in constructing complex heterocyclic structures (Damavandi & Sandaroos, 2012). Additionally, research into the formation of pyrazolo[3,4-c]quinoline derivatives through reactions with 4-(2-nitrophenyl)pyrazole-3-carboxylate demonstrates the chemical reactivity and potential for producing diverse heterocyclic compounds (Nagarajan & Shah, 1992).
Optical and Electronic Properties
Studies on the optical absorption measurements and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives reveal insights into their electronic structure and potential applications in optoelectronic devices. These compounds exhibit strong absorption bands in the UV-visible spectral range, indicating their suitability for use in organic light-emitting diodes (OLEDs) and other photonic applications (Koścień et al., 2003).
Green Chemistry and Catalysis
The synthesis of structurally complex heterocyclic compounds, including pyrazolo[4,3-c]quinoline derivatives, has been achieved through green chemistry approaches. For example, L-proline-catalyzed synthesis demonstrates an environmentally friendly method for constructing these compounds, emphasizing the role of sustainable chemistry in advancing the field (Rajesh et al., 2011).
Material Science and Ligand Design
Research into rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation showcases the application of pyrazolo[4,3-c]quinoline derivatives in material science and ligand design. These studies demonstrate the potential for using such compounds in the synthesis of chiral pharmaceutical ingredients, further underscoring their versatility (Imamoto et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3/c1-18-6-9-20(10-7-18)26-24-17-29-25-15-8-19(2)16-23(25)27(24)31(30-26)22-13-11-21(12-14-22)28(3,4)5/h6-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZXCYLPUPTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)

![5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722121.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B2722123.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B2722124.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2722126.png)



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)
![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)